molecular formula C18H16N2O2S B5917308 2-[(1-Methyl-2-oxopropyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone

2-[(1-Methyl-2-oxopropyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone

Cat. No.: B5917308
M. Wt: 324.4 g/mol
InChI Key: KEGWXPYZJKWXBY-UHFFFAOYSA-N
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Description

2-[(1-Methyl-2-oxopropyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a phenyl group and a sulfanyl group attached to a methyl-2-oxopropyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-2-oxopropyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone typically involves the reaction of 3-phenyl-4(3H)-quinazolinone with a suitable sulfanyl reagent. One common method involves the use of chloroacetone and anhydrous potassium carbonate in dry acetone, followed by refluxing the mixture for an extended period . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-2-oxopropyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the oxopropyl moiety can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[(1-Methyl-2-oxopropyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-2-oxopropyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological context and the type of cells or tissues involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Methyl-2-oxopropyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is unique due to its specific quinazolinone core structure combined with the phenyl and sulfanyl groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3-oxobutan-2-ylsulfanyl)-3-phenylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12(21)13(2)23-18-19-16-11-7-6-10-15(16)17(22)20(18)14-8-4-3-5-9-14/h3-11,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGWXPYZJKWXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)SC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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